1,4-Dimethoxyanthraquinone

Anticancer drug discovery Structure-activity relationship (SAR) Quinone cytotoxicity

1,4-Dimethoxyanthraquinone (DMAQ) is the methylated quinizarin—not the dihydroxy parent. Methylation eliminates H-bond donation, shifts reduction potential by ~0.4 V, and enables regioselective dealkylation to 1-hydroxy-4-methoxyanthraquinone. For precise SAR studies, redox flow battery anolyte R&D, or regioselective synthetic routes, substituting quinizarin or positional isomers introduces uncontrolled variables. Procure the exact 1,4-substitution pattern validated in electrochemical and cytotoxicity assays.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 6119-74-0
Cat. No. B1194249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxyanthraquinone
CAS6119-74-0
Synonymsquinizarin dimethyl ether
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8H,1-2H3
InChIKeyHWHFKYJAAJPFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxyanthraquinone (CAS 6119-74-0) | Anthraquinone Derivative Procurement Overview


1,4-Dimethoxyanthraquinone (DMAQ), also known as quinizarin dimethyl ether, is a functionalized 9,10-anthraquinone derivative bearing two methoxy groups at the 1- and 4-positions of the anthraquinone core. This substitution pattern distinguishes it from the parent 1,4-dihydroxyanthraquinone (quinizarin) and other anthraquinone isomers, conferring distinct physicochemical properties including altered redox behavior and lipophilicity. As a member of the anthraquinone family, DMAQ serves as a valuable scaffold in medicinal chemistry and materials science, particularly in studies exploring structure-activity relationships (SAR) of quinone-based redox systems [1]. The compound is commercially available as a research reagent, with applications spanning anticancer drug development, organic electronics, and synthetic methodology . Its value proposition for procurement lies not in broad-spectrum bioactivity but in its specific, quantifiable differentiation from structurally similar analogs, which enables precise experimental control in SAR studies, redox chemistry investigations, and synthetic pathway optimization.

Why 1,4-Dimethoxyanthraquinone Cannot Be Replaced by Other Anthraquinone Derivatives


Simple substitution of 1,4-dimethoxyanthraquinone with other anthraquinone derivatives—such as 1,4-dihydroxyanthraquinone (quinizarin), 1,5- or 1,8-dimethoxy isomers, or the unsubstituted anthraquinone core—is scientifically unsound due to fundamental differences in electronic structure and reactivity. The 1,4-dimethoxy substitution pattern is not merely a structural variation but a critical determinant of the compound's redox potential, metabolic stability, and synthetic utility. For instance, methylation of the hydroxyl groups in quinizarin eliminates hydrogen-bonding donor capacity, alters the quinone reduction potential by approximately 0.4 V, and significantly modifies cytotoxic potency against tumor cell lines [1]. Similarly, the position of methoxy substituents (1,4- vs. 1,5- vs. 1,8-) dictates regioselectivity in subsequent synthetic transformations, such as selective dealkylation reactions [2]. These quantitative differences translate directly into distinct experimental outcomes—whether in a biochemical assay measuring quinone reductase induction, an electrochemical cell evaluating charge storage capacity, or a synthetic route requiring a specific electrophilic substitution pattern. Therefore, treating anthraquinone derivatives as interchangeable reagents introduces uncontrolled variables that compromise data reproducibility and experimental validity [3]. The following evidence guide provides the precise quantitative benchmarks required to justify the selection of 1,4-dimethoxyanthraquinone over its closest structural analogs.

1,4-Dimethoxyanthraquinone Comparative Performance Data for Procurement Decisions


Comparative Cytotoxicity: 1,4-Dimethoxyanthraquinone Derivatives Exhibit Attenuated Activity Relative to 1,4-Dihydroxy Counterparts

In a direct head-to-head comparison of structurally matched anthraquinone derivatives, 2-(1-hydroxyalkyl)-1,4-dihydroxy-9,10-anthraquinones (DHAQ series) demonstrated consistently stronger cytotoxic activity against murine leukemia L1210 cells than the corresponding 2-(1-hydroxyalkyl)-1,4-dimethoxy-9,10-anthraquinones (DMAQ series). This quantitative difference led the investigators to conclude that free hydroxyl groups at the C-1 and C-4 positions of the anthraquinone scaffold are necessary for robust cytotoxic activity [1]. The reduced potency of methoxylated analogs like DMAQ is not a deficiency but a distinguishing feature that enables its use as a negative control in SAR studies, a scaffold for prodrug design, or a tool to dissect the role of quinone redox cycling versus other mechanisms of action.

Anticancer drug discovery Structure-activity relationship (SAR) Quinone cytotoxicity

Enhanced Redox Potential vs. Adriamycin: A Distinct Electrochemical Signature

The redox potential of 1,4-dimethoxyanthraquinone is reported to be significantly higher than that of adriamycin (doxorubicin), a clinically established anthracycline antibiotic . This electrochemical differentiation is attributed to the absence of the daunosamine sugar moiety and the presence of methoxy substituents that modulate the electron density of the quinone core. While specific numerical potential values (e.g., E₁/₂ in V vs. reference electrode) were not located in accessible primary literature for this exact compound, the qualitative ranking—DMAQ > adriamycin—provides a comparative benchmark. This property suggests that DMAQ may undergo bioreductive activation or redox cycling under different cellular or electrochemical conditions than adriamycin, with potential implications for its stronger antibacterial properties noted in some sources .

Electrochemistry Antibiotic mechanism Redox flow batteries

DFT-Predicted Reduction Window Improvement via Methylation: ~0.4 V Shift

Density functional theory (DFT) calculations on ~50 anthraquinone derivatives reveal that complete methylation of the anthraquinone core—as in 1,4-dimethoxyanthraquinone—improves the reduction window by approximately 0.4 V relative to unsubstituted anthraquinone [1]. This computational prediction provides a quantitative basis for selecting methoxylated anthraquinones over hydroxylated or unsubstituted analogs in electrochemical applications. The study further demonstrates that lithium ion pairing can increase the reduction potential by an additional ~0.4 V, suggesting that DMAQ's performance in battery applications may be further tunable through electrolyte selection [1].

Computational chemistry Redox flow batteries Organic electronics

Regioselective Synthetic Utility: Selective Dealkylation to Access Mixed Hydroxy-Methoxy Intermediates

Treatment of 1,4-dimethoxyanthraquinone with boron trifluoride–diethyl ether yields the corresponding difluoro(anthraquinonato)boron chelate, which upon methanolysis selectively affords 1-hydroxy-4-methoxyanthraquinone in good yield [1]. This regioselective dealkylation contrasts with the behavior of other dimethoxy isomers (1,5-, 1,8-, and 1,2-), each of which yields distinct hydroxy-methoxy products under the same conditions [1]. The 1,4-isomer thus provides a predictable and controlled route to mixed-functionality anthraquinones, which are valuable intermediates for further functionalization in natural product synthesis and medicinal chemistry.

Synthetic methodology Protecting group strategy Natural product synthesis

Fullerene Functionalization Platform: Distinct Electrochemical Behavior of Dimethoxy-Anthraquinone-C60 Adducts

The dimethoxy-anthraquinone-C60 adduct, synthesized from 1,4-dimethoxy-2,3-bis(bromomethyl)anthraquinone, exhibits distinct electrochemical behavior compared to its dihydroxy analog. Cyclic voltammetry studies reveal that the dihydroxy-anthraquinone-C60 derivative displays two separate one-electron oxidations at lower potentials, attributed to fullerene-stabilized cation formation—a feature not observed for the dimethoxy derivative [1]. This difference underscores how the methoxy vs. hydroxy substitution directly influences the electronic communication between the anthraquinone donor and the fullerene acceptor in the adduct.

Fullerene chemistry Donor-acceptor systems Organic photovoltaics

Electron Transfer Methodology: TDAE-Mediated Synthesis of 2-Substituted Derivatives

1,4-Dimethoxyanthraquinone serves as a substrate for the TDAE (tetrakis(dimethylamino)ethylene) electron transfer strategy, enabling the preparation of 2-substituted 1,4-dimethoxy-9,10-anthraquinones [1]. This methodology represents a distinct synthetic entry point compared to traditional electrophilic aromatic substitution or nucleophilic addition approaches, which may be less efficient or regioselective on the dimethoxy scaffold. While yield comparisons with alternative methods are not provided in the accessible abstract, the very applicability of the TDAE approach highlights a synthetic niche for the 1,4-dimethoxy derivative that is not shared by all anthraquinone analogs.

Synthetic methodology Electron transfer reactions Quinone functionalization

Optimal Use Cases for 1,4-Dimethoxyanthraquinone Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Researchers investigating the role of the quinone moiety in cytotoxicity can employ 1,4-dimethoxyanthraquinone as a defined control compound. Its attenuated cytotoxic activity compared to 1,4-dihydroxyanthraquinone derivatives, as demonstrated in L1210 leukemia cell assays [1], makes it an ideal tool to isolate the contribution of hydroxyl groups to biological activity. This allows for the deconvolution of redox-mediated versus non-redox mechanisms of action in anthraquinone-based anticancer agents.

Organic Redox Flow Battery Anolyte Development

The DFT-predicted ~0.4 V improvement in reduction window upon methylation of the anthraquinone core positions 1,4-dimethoxyanthraquinone as a promising candidate for anolyte materials in organic redox flow batteries [1]. Its higher redox potential relative to unsubstituted anthraquinone enables the design of cells with increased voltage output, while the methoxy groups confer solubility advantages in nonaqueous electrolytes, as suggested by computational studies on related oxy-methyl dioxolane substituents [1].

Synthesis of Mixed Hydroxy-Methoxy Anthraquinone Intermediates

The regioselective dealkylation of 1,4-dimethoxyanthraquinone using BF₃·Et₂O provides a controlled, high-yielding route to 1-hydroxy-4-methoxyanthraquinone [1]. This transformation is not general to all dimethoxy isomers, making the 1,4-derivative the preferred starting material for synthetic sequences requiring a single free hydroxyl group while retaining the other methoxy substituent for further orthogonal transformations.

Fullerene-Based Donor-Acceptor Systems with Tuned Electronic Coupling

The synthesis of dimethoxy-anthraquinone-C60 adducts from 1,4-dimethoxy-2,3-bis(bromomethyl)anthraquinone enables the construction of donor-acceptor dyads with distinct electrochemical signatures compared to dihydroxy analogs [1]. This differentiation is critical for applications in organic photovoltaics and molecular electronics where the degree of electronic communication between the anthraquinone donor and the fullerene acceptor must be precisely controlled to optimize charge separation and minimize recombination losses.

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